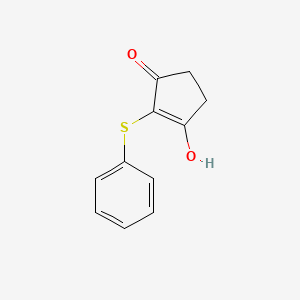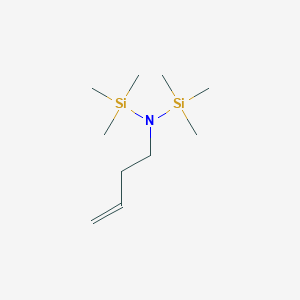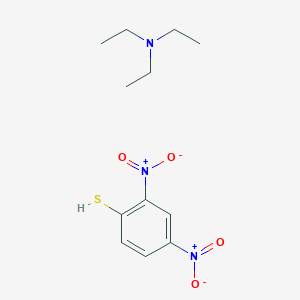
N,N-diethylethanamine;2,4-dinitrobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;2,4-dinitrobenzenethiol: is a compound that combines the properties of both N,N-diethylethanamine and 2,4-dinitrobenzenethiol. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2,4-dinitrobenzenethiol typically involves the reaction of N,N-diethylethanamine with 2,4-dinitrobenzenethiol. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-diethylethanamine;2,4-dinitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N-diethylethanamine;2,4-dinitrobenzenethiol is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, including its use as a precursor for drug synthesis .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2,4-dinitrobenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant
2,4-Dinitrobenzenethiol: Shares similar structural features and reactivity
Uniqueness: N,N-diethylethanamine;2,4-dinitrobenzenethiol stands out due to its combined properties of both N,N-diethylethanamine and 2,4-dinitrobenzenethiol, making it versatile for various applications in research and industry .
Properties
CAS No. |
88332-89-2 |
|---|---|
Molecular Formula |
C12H19N3O4S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,4-dinitrobenzenethiol |
InChI |
InChI=1S/C6H4N2O4S.C6H15N/c9-7(10)4-1-2-6(13)5(3-4)8(11)12;1-4-7(5-2)6-3/h1-3,13H;4-6H2,1-3H3 |
InChI Key |
ZKJOYUBCCLUSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)
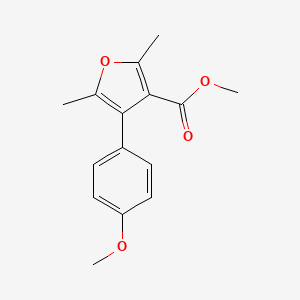

![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)
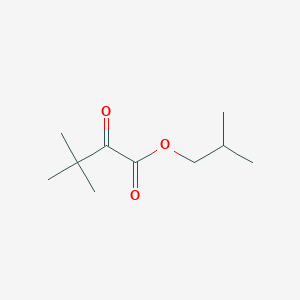
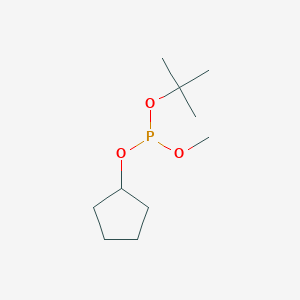
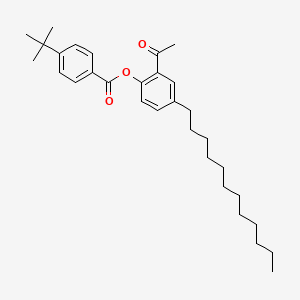

![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

